molecular formula C6H6F2N2O2 B1482461 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-05-3

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482461
CAS No.: 2097998-05-3
M. Wt: 176.12 g/mol
InChI Key: JAPGTUFOYKCUBP-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a pyrimidine ring substituted with a difluoromethyl group and a methyl group, which significantly influences its reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

This compound acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the biosynthesis of polyamines, leading to changes in cell differentiation and proliferation .

Biochemical Pathways

The inhibition of ornithine decarboxylase by this compound affects the polyamine biosynthesis pathway . Polyamines are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the disruption of polyamine biosynthesis can have significant downstream effects on these processes.

Pharmacokinetics

It is known that the difluoromethyl group (cf2h) has attracted significant attention in medicinal chemistry due to its unique combination of being an h-bond donor and also lipophilic . This combination positions it as an increasingly valuable tool within drug-discovery . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of ornithine decarboxylase by this compound leads to a disruption in the biosynthesis of polyamines . This can result in changes in cell differentiation and proliferation, potentially affecting the growth of tumor cells where ornithine decarboxylase is highly upregulated .

Biochemical Analysis

Biochemical Properties

6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases. The interaction with dihydropyrimidine dehydrogenase suggests that this compound may act as a substrate or inhibitor, influencing the enzyme’s activity and, consequently, the metabolic pathways it regulates .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with dihydropyrimidine dehydrogenase involves binding to the enzyme’s active site, potentially leading to competitive inhibition. This binding interaction can result in changes in enzyme activity, which in turn affects downstream metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods. Degradation products may form over time, potentially leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound interacts with enzymes such as dihydropyrimidine dehydrogenase, influencing the catabolism of pyrimidine bases. This interaction can affect metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications. The localization to these compartments allows this compound to interact with relevant biomolecules and participate in localized biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the construction of the pyrimidine ring followed by the introduction of the difluoromethyl and methyl groups. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms often makes it more reactive compared to non-fluorinated analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of fluorinated drugs and materials.

Biology: In biological research, 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be used as a probe to study biological processes involving fluorinated compounds. It may also serve as a precursor for bioactive molecules.

Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets due to the presence of fluorine atoms makes it a candidate for drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may contribute to the development of new products with enhanced performance.

Comparison with Similar Compounds

  • 6-(Difluoromethyl)pyrimidine-2,4-dione

  • 3-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • 6-(Difluoromethyl)-3-methylpyrimidine

Uniqueness: 6-(Difluoromethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both fluorine and methyl groups provides a unique combination of properties that can be leveraged in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

6-(difluoromethyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-4(11)2-3(5(7)8)9-6(10)12/h2,5H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPGTUFOYKCUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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